Product packaging for D-cysteinate(2-)(Cat. No.:)

D-cysteinate(2-)

Cat. No.: B1238198
M. Wt: 119.14 g/mol
InChI Key: XUJNEKJLAYXESH-UWTATZPHSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Significance of D-Amino Acids in Stereochemistry

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is fundamental to understanding the chemical and biological world. Amino acids, with the exception of glycine, are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers. gusc.lv These are designated as L- (levo, left-handed) and D- (dextro, right-handed) forms. jpt.com

In most biological systems, proteins are exclusively composed of L-amino acids. jpt.comworldscientific.com This homochirality is a defining feature of life as we know it, and the machinery of protein synthesis is specifically tailored to incorporate only the L-enantiomers. worldscientific.com However, D-amino acids are not merely laboratory curiosities. They are found in nature, particularly in the cell walls of bacteria and as signaling molecules in the nervous systems of mammals. jpt.comwikipedia.org

The study of D-amino acids like D-cysteine is crucial for a deeper understanding of stereochemistry's role in biological recognition and function. The distinct three-dimensional structure of D-enantiomers leads to different interactions with chiral environments, such as enzymes and receptors. fiveable.me This has profound implications for drug design, where the stereochemistry of a molecule can determine its efficacy and metabolic fate. fiveable.me The investigation of D-amino acids challenges and expands our understanding of the strict L-amino acid dogma in biology, opening new avenues for research into their unique physiological roles.

Comparative Analysis of D- and L-Cysteine in Biochemical Systems

While sharing the same chemical formula, D- and L-cysteine exhibit distinct behaviors in biochemical contexts due to their stereochemical differences. L-cysteine is a proteinogenic amino acid, integral to the structure of proteins where its thiol (-SH) group can form disulfide bonds, crucial for protein folding and stability. wikipedia.orgrsc.org

In contrast, D-cysteine is not incorporated into proteins during translation. worldscientific.com However, it is not biochemically inert. The body tightly regulates D-cysteine levels, primarily through the enzyme D-amino acid oxidase (DAO). nih.gov D-cysteine is, in fact, the primary substrate for DAO. nih.gov This regulation hints at its active role in the body. nih.gov

Research has highlighted several key differences in their biochemical activities:

Metabolism: The metabolic pathways for D- and L-cysteine are different. nih.gov The production of hydrogen sulfide (B99878) (H₂S), a significant signaling molecule, from D-cysteine is optimal at a physiological pH of 7.4 and is independent of pyridoxal (B1214274) phosphate (B84403) (PLP), whereas H₂S production from L-cysteine is maximal under alkaline conditions and is PLP-dependent. frontiersin.org

Neuroactivity: D-cysteine has been shown to have neuroprotective effects. ontosight.aimdpi.com While L-cysteine can be an excitotoxin, D-cysteine does not exhibit this toxicity. frontiersin.org Endogenous D-cysteine has been identified in the mammalian brain and is implicated as a regulator of neural progenitor cell dynamics. pnas.orgbiorxiv.org

Toxicity: Studies in rats have shown different toxicological profiles for the two enantiomers. L-cysteine-related toxicity was primarily observed in the kidney and stomach, while D-cysteine showed effects in the kidney, epididymis, and stomach at different dose levels. nih.gov

Peptide Synthesis: In abiotic peptide synthesis, the presence of L-cysteine showed a stereoselective bias, leading to higher peptide bond formation compared to D-cysteine under certain conditions. acs.org

FeatureD-CysteineL-Cysteine
Protein IncorporationNoYes
Primary Metabolic EnzymeD-amino acid oxidase (DAO)Various, including cysteine desulfurase
H₂S Production (Optimal pH)7.4Alkaline
NeuroactivityNeuroprotective, regulates neural progenitorsCan be an excitotoxin
Toxicity ProfileAffects kidney, epididymis, stomachAffects kidney, stomach

Chemical Nature of the D-Cysteinate(2-) Anion: Thiolate and Carboxylate Functionalities

The D-cysteinate(2-) anion is formed by the deprotonation of both the carboxylic acid and the thiol groups of D-cysteine. This dianion possesses two key functional groups that dictate its chemical reactivity: the carboxylate (-COO⁻) and the thiolate (-S⁻) groups.

The thiolate group is a powerful nucleophile and a soft Lewis base, making it highly reactive towards soft metal ions. taylorfrancis.comresearchgate.net This property is central to the coordination chemistry of D-cysteinate(2-), allowing it to form stable complexes with a variety of transition metals. researchgate.net The sulfur atom can act as a bridging ligand, leading to the formation of multinuclear metal complexes. researchgate.net The reactivity of the thiolate also makes it susceptible to oxidation, which can lead to the formation of a disulfide bond with another cysteinate molecule, forming D-cystine. wikipedia.org

The interplay of these two functional groups is crucial in the self-assembly of D-cysteine on surfaces and in its interaction with nanoparticles. For instance, D-cysteine can interact with gold nanoparticles through the coordination of its functional groups. acs.org

Interdisciplinary Research Perspectives on D-Cysteinate(2-)

The unique properties of D-cysteinate(2-) have spurred research across multiple scientific disciplines.

Biochemistry and Neurochemistry: The discovery of endogenous D-cysteine in the brain has opened new avenues for understanding its role in neurodevelopment and neurological disorders. nih.govpnas.orgbiorxiv.org Research is ongoing to elucidate its signaling pathways and potential therapeutic applications. nih.govontosight.ai

Coordination Chemistry and Materials Science: The ability of D-cysteinate(2-) to form complexes with metals is being exploited in the design of novel metalloproteins and coordination polymers. researchgate.netnih.gov These materials have potential applications in catalysis and materials science. The use of D-cysteine ligands has been shown to control the geometry of metal centers in de novo designed proteins. nih.gov Furthermore, cadmium(II) cysteinate compounds are being explored as environmentally friendly precursors for the production of CdS nanoparticles used in semiconductors. researchgate.net

Peptide Chemistry: The incorporation of D-amino acids, including D-cysteine, into peptides is a strategy used to enhance their stability against enzymatic degradation, which is a significant advantage in the development of therapeutic peptides. jpt.comrsc.org

Cancer Research: Recent studies have shown that D-cysteine can selectively impair the proliferation of cancer cells that overexpress the xCT/CD98 cystine/glutamate antiporter. This suggests that D-cysteine could be a potential therapeutic agent for certain types of cancer. researchgate.net

Nanoscience: The interaction of D-cysteine with nanoparticles is an active area of research. Studies have investigated the self-assembly of D-cysteine on gold surfaces, leading to the formation of chiral nanoclusters. nih.gov This has implications for the development of chiral sensors and surfaces.

This interdisciplinary interest underscores the growing recognition of D-cysteinate(2-) as a versatile chemical entity with a wide range of potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO2S-2 B1238198 D-cysteinate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5NO2S-2

Molecular Weight

119.14 g/mol

IUPAC Name

(2S)-2-amino-3-sulfidopropanoate

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m1/s1

InChI Key

XUJNEKJLAYXESH-UWTATZPHSA-L

SMILES

C(C(C(=O)[O-])N)[S-]

Isomeric SMILES

C([C@H](C(=O)[O-])N)[S-]

Canonical SMILES

C(C(C(=O)[O-])N)[S-]

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of D Cysteine

Stereoselective Synthesis Routes for D-Cysteine

The efficient and stereoselective synthesis of D-cysteine is a critical starting point for its use in further chemical transformations. Several strategies have been developed to obtain this chiral amino acid in high enantiomeric purity.

One prominent method involves the enzymatic synthesis of D-cysteine. For instance, 3-chloro-D-alanine chloride-lyase from Pseudomonas putida can catalyze the β-replacement reaction of 3-chloro-D-alanine with a sulfur source, such as sodium hydrosulfide, to produce D-cysteine. This biocatalytic approach offers high stereoselectivity and can be optimized for high yields. researchgate.net Another enzymatic route utilizes serine racemase, an enzyme that can interconvert L-serine to D-serine, and has also been shown to racemize L-cysteine to D-cysteine. aseanjournalofpsychiatry.org

Chemoenzymatic synthesis provides another powerful approach. This strategy combines chemical synthesis with enzymatic reactions to achieve high efficiency and stereoselectivity. For example, a chemoenzymatic process can involve the use of an adenylating enzyme to activate a carboxylic acid, which is then reacted with a D-cysteine derivative. d-nb.info Additionally, the synthesis of D-cysteine derivatives has been achieved through the asymmetric alkylation of thiazolines under photoredox conditions, employing a chiral auxiliary to control the diastereoselectivity. nih.gov

The asymmetric synthesis from achiral precursors is a cornerstone of modern organic chemistry and has been applied to the synthesis of D-cysteine. scielo.br These methods often involve the use of chiral catalysts or auxiliaries to introduce the desired stereochemistry. One such approach is the enantioselective synthesis of α-methyl-d-cysteine derivatives, which utilizes a regioselective ring opening of a key β-lactone intermediate. mdpi.com

Synthesis RouteKey FeaturesStarting Materials (Example)
Enzymatic Synthesis High stereoselectivity, mild reaction conditions.3-chloro-D-alanine, sodium hydrosulfide
Chemoenzymatic Synthesis Combines chemical and enzymatic steps for efficiency.Acyl donors, D-cysteine derivatives, adenylating enzymes
Asymmetric Synthesis Utilizes chiral catalysts or auxiliaries to create stereocenters from achiral molecules.Achiral precursors, chiral auxiliaries

Functionalization Strategies for D-Cysteine Derivatives

The thiol group of D-cysteine is a versatile functional handle that allows for a wide range of chemical modifications, leading to the synthesis of diverse and complex molecules.

Synthesis of Novel Thiazolidine-Ring Fused Systems

The reaction of D-cysteine with aldehydes or ketones leads to the formation of thiazolidine (B150603) rings, which are important scaffolds in many biologically active compounds, including penicillins. scielo.br

The condensation of D-cysteine with an achiral aldehyde or ketone can generate a new stereocenter, leading to the formation of diastereomers. The control of this diastereoselectivity is crucial for the synthesis of a single, desired stereoisomer. The stereochemical outcome of the reaction can be influenced by the reaction conditions, such as the solvent and temperature. scielo.br For instance, in some cases, thermodynamic control can favor the formation of the more stable diastereomer, while kinetic control may lead to the preferential formation of another. scielo.br

A one-pot diastereoselective synthesis of tricyclic thiazolidine-ring fused systems has been demonstrated using D-penicillamine (a derivative of D-cysteine) and an achiral dialdehyde. scielo.br The mechanism involves the initial formation of a thiazolidine intermediate, which then undergoes a stereoselective intramolecular cyclization. scielo.br The stereochemistry of the newly formed chiral centers is dictated by the stereochemistry of the starting D-amino acid. scielo.br

Approaches to Unsymmetrical Disulfide Formation Involving D-Cysteine

Unsymmetrical disulfides, where a D-cysteine residue is linked to a different thiol-containing molecule, are important in peptide and protein chemistry. Several methods have been developed for the selective formation of these bonds. One approach involves the use of an organophosphorus sulfenyl bromide as an activating agent. This allows for the synthesis of unsymmetrical disulfides under mild conditions with good to excellent yields, while preserving the stereochemical integrity of the D-cysteine. asm.org Another strategy employs 1-chlorobenzotriazole (B28376) as an oxidant in a one-pot reaction to prepare unsymmetrical cysteine disulfides. nih.gov These methods provide efficient ways to create specific disulfide linkages, which are crucial for the structure and function of many biologically active peptides. asm.orgnih.gov

MethodReagentsKey Features
Organophosphorus Sulfenyl Bromide Organophosphorus sulfenyl bromideMild conditions, good yields, stereochemical integrity maintained.
1-Chlorobenzotriazole 1-chlorobenzotriazoleOne-pot reaction, efficient.

Design and Synthesis of Modified D-Cysteine Peptides

The incorporation of D-cysteine into peptides is a powerful strategy for creating novel therapeutic agents and research tools. D-cysteine-containing peptides often exhibit enhanced stability against proteolysis. nih.gov

The modification of D-cysteine residues within a peptide can be achieved through various post-translational modification techniques. wikipedia.org These modifications can influence the peptide's structure, stability, and biological activity. For example, S-acetylation is a post-translational modification that can occur on cysteine residues. biorxiv.org The synthesis of peptides containing S-[(Z)-2-aminovinyl]-d-cysteine (AviCys) has been explored for the development of potent antimicrobial and anticancer agents. nih.gov The biosynthesis of these peptides often involves enzymatic modifications of precursor peptides. nih.gov

Characterization Techniques for Synthetic D-Cysteine Compounds

The structural elucidation and confirmation of purity of synthetic D-cysteine derivatives are essential. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a fundamental tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of each atom, allowing for the confirmation of the desired product and the identification of any impurities. d-nb.infonih.gov

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns, which can further aid in structural confirmation. nih.govnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and for the purification of the desired products. researchgate.net

X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound. This technique has been used to confirm the absolute stereochemistry of chiral D-cysteine derivatives, which is crucial for understanding their biological activity. nih.gov

Other techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to identify the presence of specific functional groups in the synthesized molecules. d-nb.info

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Detailed structural information, purity assessment.
Mass Spectrometry (MS) Molecular weight, fragmentation patterns.
X-ray Crystallography Three-dimensional structure, absolute stereochemistry.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of functional groups.

Coordination Chemistry of D Cysteinate 2 with Metal Ions and Complexes

D-Cysteinate(2-) as a Chiral Ligand

The chirality of D-cysteinate(2-) plays a crucial role in its coordination behavior, influencing the stereochemistry and geometry of the resulting metal complexes.

D-cysteinate(2-) is a versatile ligand capable of coordinating to metal ions in a multidentate fashion, utilizing its amino (N), thiolate (S), and carboxylate (O) groups as donor atoms. This allows for the formation of stable chelate rings. The coordination can occur in a tridentate manner, involving all three donor sites (N, S, and O). researchgate.net Bidentate coordination is also common, typically involving the (S, N) or (S, O) donor pairs. In some instances, it can also act as a monodentate ligand, coordinating solely through the highly nucleophilic thiolate sulfur. nih.gov The specific coordination mode is influenced by factors such as the nature of the metal ion, the pH of the solution, and the stoichiometry of the complex. nih.govacs.org For example, in certain organotin(IV) complexes, the N-acetyl-L-cysteine dianion has been shown to act as a tridentate ligand, coordinating through the carboxylate oxygen, the acetyl carbonyl oxygen, and the deprotonated thiolate group. nih.gov

The D-chiral center of D-cysteinate(2-) exerts a significant stereochemical influence on the resulting metal complex. When D-cysteine is incorporated into a designed protein scaffold, its D-configuration can pre-organize the metal-binding pocket, favoring a specific coordination geometry. nih.govnih.gov For instance, studies have shown that while L-cysteine side chains need to rotate to create a tetrahedral binding site for Zn(II), D-cysteine side chains are already in a suitable arrangement for such a geometry. nih.govnih.gov This pre-organization can lead to the formation of a single, well-defined coordination species, as observed in the case of Cd(II), which forms a single 4-coordinate species with D-cysteine ligands, in contrast to the mixture of 3- and 4-coordinate species seen with L-cysteine. nih.govnih.gov This demonstrates that altering the chirality of the ligand can be a powerful tool for controlling the metal's coordination environment. nih.gov The chirality of D-cysteinate can also induce chirality in achiral nanoparticles, leading to unique chiroptical properties. rsc.org

Multidentate Coordination Modes (N-, S-, O-Donor Interactions)

Formation and Structural Characterization of Metal-D-Cysteinate(2-) Complexes

D-cysteinate(2-) forms stable complexes with a wide range of metal ions, from transition metals to main group elements. The structural characterization of these complexes reveals diverse coordination geometries and stoichiometries.

D-cysteinate(2-) readily forms complexes with various transition metal ions.

Zn(II): Zinc(II) complexes with cysteine are of significant biological interest due to the prevalence of zinc-finger proteins. In these proteins, zinc is often coordinated by cysteine and histidine residues. acs.org The coordination geometry of Zn(II)-cysteinate complexes is typically tetrahedral. nih.gov Studies on model complexes have shown that the Zn-S bond distance is influenced by the other ligands in the coordination sphere. nih.gov For example, the ideal Zn-S distance shortens as more cysteine ligands are replaced by histidine. nih.gov The formation of various ternary complexes of Zn(II) with L-cysteine and other ligands like imidazoles has also been investigated. nih.gov

Cd(II): Cadmium(II) forms a variety of complexes with cysteine, with the coordination environment being highly dependent on the ligand-to-metal ratio and pH. nih.govacs.org At lower ratios, distorted tetrahedral CdS₂N(N/O) coordination is observed. acs.org With a large excess of cysteine, complexes with a CdS₄ coordination sphere dominate. acs.org X-ray absorption spectroscopy has been used to determine Cd-S and Cd-(N/O) bond distances in these complexes. nih.gov The interaction of D-cysteine with cadmium can also be used for enantioselective detection. beilstein-journals.org

Fe(II/III): Iron-cysteinate complexes are central to the function of many iron-sulfur proteins. The coordination of cysteine to iron is often through the thiolate sulfur. acs.org Spectroscopic studies on the enzyme cysteine dioxygenase (CDO) have shown that both L-cysteine and D-cysteine can bind to the Fe(II) center, though the enzyme shows a strong preference for oxidizing the L-isomer. nih.gov

Cu(II): Copper(II) readily forms complexes with cysteine. uobaghdad.edu.iq In mixed ligand complexes with metformin (B114582) and cysteine, Cu(II) has been found to adopt an octahedral geometry, with cysteine coordinating through its sulfur and amino nitrogen atoms. uobaghdad.edu.iq The interaction of cysteine with Cu(II) has also been implicated in chiral induced spin selectivity. acs.org

Ni(II) and Co(II): Nickel(II) and Cobalt(II) also form octahedral complexes in mixed ligand systems with metformin and cysteine, where cysteine acts as a bidentate (S, N) ligand. uobaghdad.edu.iq The coordination of Co(II) to a double-armed tag containing cysteine residues has been studied using paramagnetic NMR. nih.gov

Table 1: Coordination Properties of D-Cysteinate(2-) with Selected Transition Metals

Metal IonTypical Coordination GeometryCoordination Mode of D-Cysteinate(2-)Reference
Zn(II)Tetrahedral(S)₄, (S)₃N, (S)₂N₂ nih.gov
Cd(II)Tetrahedral(S)₄, S₂N(N/O) nih.govacs.org
Fe(II/III)Tetrahedral/Octahedral(S)₄, other ligands acs.orgnih.gov
Cu(II)Octahedral (in mixed ligand complexes)(S, N) bidentate uobaghdad.edu.iq
Ni(II)Octahedral (in mixed ligand complexes)(S, N) bidentate uobaghdad.edu.iq
Co(II)Octahedral (in mixed ligand complexes)(S, N) bidentate uobaghdad.edu.iq

D-cysteinate(2-) also coordinates with main group metals and organometallic fragments. Organotin(IV) complexes of L-cysteine and its derivatives have been synthesized and characterized. researchgate.net In diorganotin(IV) complexes with N-acetyl-L-cysteine, the ligand acts as a dianionic tridentate species, coordinating through the carboxylate, acetyl carbonyl oxygen, and thiolate groups, leading to a pentacoordinated tin center with a trigonal bipyramidal geometry. nih.gov The synthesis of various organotin(IV) derivatives of L-cysteine has been reported, with some showing potential anti-tumor properties. researchgate.netbsmiab.org

Transition Metal Ion Interactions (e.g., Zn(II), Cd(II), Fe(II/III), Cu(II), Ni(II), Co(II))

Spectroscopic Probes of Metal-D-Cysteinate(2-) Interactions

A variety of spectroscopic techniques are employed to investigate the coordination of D-cysteinate(2-) to metal ions.

UV-Vis Spectroscopy: UV-Visible absorption spectroscopy is used to monitor the formation of metal-ligand complexes. The appearance of new absorption bands, often due to ligand-to-metal charge transfer (LMCT) transitions, provides evidence of complexation. nih.govnih.gov For instance, the interaction of D-cysteine with gold nanoparticles results in a new absorption band around 670 nm. nih.gov The UV-Vis spectra of lead(II) cysteine complexes show a peak around 300 nm that shifts depending on the coordination environment. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules and their interactions with metals. wikipedia.org The coordination of D-cysteinate(2-) to a metal ion often induces a CD signal in the visible region, which can be used to probe the chiral environment of the metal center. nih.govwikipedia.org Inverted CD signals can be observed when comparing complexes with L- and D-cysteine, reflecting the opposite chirality. nih.govrsc.org The intensity and sign of the CD signal are sensitive to the coordination geometry and the nature of the metal-ligand interaction. rsc.orgacs.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about metal-cysteinate complexes in solution. ¹H and ¹³C NMR can be used to identify which donor groups of the cysteine are involved in coordination by observing changes in chemical shifts upon complexation. uobaghdad.edu.iqresearchgate.net For example, a downfield shift in the ¹H NMR signal of the NH₂ group suggests its coordination to the metal ion. uobaghdad.edu.iq ¹¹⁹Sn NMR is particularly useful for studying organotin complexes. nih.gov Paramagnetic NMR techniques can be used to study complexes with paramagnetic metal ions like Co(II). nih.gov

Other Spectroscopic Techniques: Other techniques such as FTIR and Mössbauer spectroscopy are also employed. FTIR can provide information about the coordination of the carboxylate and other functional groups. nih.gov ¹¹⁹Sn Mössbauer spectroscopy is used to determine the coordination number and geometry of tin in organotin complexes. nih.gov X-ray absorption spectroscopy (XAS) provides information on bond lengths and coordination numbers. nih.gov

Table 2: Spectroscopic Techniques for Characterizing Metal-D-Cysteinate(2-) Complexes

TechniqueInformation ObtainedReference
UV-Vis SpectroscopyFormation of complexes, Ligand-to-Metal Charge Transfer (LMCT) bands nih.govnih.gov
Circular Dichroism (CD)Chiral environment of the metal center, stereochemistry nih.govwikipedia.orgrsc.org
NMR SpectroscopySolution structure, identification of coordinating atoms uobaghdad.edu.iqnih.govresearchgate.net
FTIR SpectroscopyCoordination of functional groups (e.g., carboxylate) nih.gov
Mössbauer SpectroscopyCoordination number and geometry (for specific nuclei like ¹¹⁹Sn) nih.gov
X-ray Absorption Spectroscopy (XAS)Bond lengths, coordination number nih.gov

Biomimetic and De Novo Design Applications in Metalloenzyme Research

The fields of biomimetic and de novo protein design aim to create artificial proteins whose properties can replicate or even improve upon features found in natural metalloenzymes. researchgate.net De novo design involves constructing proteins from scratch, which serves as a critical test of our understanding of protein folding and function. researchgate.netportlandpress.com A significant area within this field is the design of artificial metalloenzymes, where metal-binding sites are engineered into protein scaffolds to confer catalytic or other desired functions. acs.orgmdpi.com The incorporation of D-cysteinate(2-), the dianion of the non-proteinogenic amino acid D-cysteine, represents a sophisticated strategy to finely tune the structure and reactivity of these synthetic metalloproteins.

While naturally occurring proteins are almost exclusively composed of L-amino acids, the introduction of a D-amino acid, such as D-cysteine, into a designed L-amino acid protein scaffold offers a novel method for controlling the metal coordination environment. nih.gov The thiol-containing side chain of cysteine is a versatile ligand for a wide range of metal ions, including soft and borderline ions like Cd(II), Zn(II), and Cu(II), making it a frequent choice for engineering metal-binding sites. researchgate.netresearchgate.net The use of the D-enantiomer provides a powerful tool to modulate the stereochemistry and geometry of the metal center in ways not readily achievable with standard proteinogenic amino acids. nih.gov

This pre-organization has a direct impact on the coordination number and geometry of the bound metal ion. Spectroscopic and crystallographic analyses of designed proteins have shown that D-cysteine ligands can enforce a specific coordination number on a metal center. nih.gov For instance, when cadmium(II) binds to a designed protein containing L-cysteine ligands, it results in a mixture of three- and four-coordinate species. However, when D-cysteine is incorporated into the same scaffold, a single, uniform four-coordinate Cd(II) species is observed. nih.gov This highlights the ability of the D-amino acid's chirality to control the metal site environment within the man-made protein. nih.gov

In the context of biomimetic models, D-cysteine can also serve as a mimic for its natural L-isomer. Studies on the native non-heme iron enzyme Cysteine Dioxygenase (CDO), which has a high fidelity for its L-cysteine substrate, show that it can also bind D-cysteine. nih.gov Although the rate of oxidation for D-cysteine is drastically lower, its ability to bind to the Fe(II) center in the active site demonstrates its capacity to function as a structural mimic of the natural substrate. nih.gov Upon binding, it can form similar intermediate species, indicating that the fundamental coordination chemistry is preserved. nih.gov

The precise control over metal geometry afforded by D-cysteinate(2-) is a significant advance in designing artificial metalloenzymes with tailored functions, moving beyond simple mimicry toward the creation of catalysts with novel reactivity. nih.gov

Research Findings on D-Cysteinate(2-) in Designed Proteins

The following table summarizes comparative findings on metal coordination by L-cysteinate versus D-cysteinate in a de novo designed three-stranded coiled-coil protein scaffold.

Metal IonLigandCoordination Geometry/NumberKey ObservationReference
Zn(II) L-CysteinateTetra-coordinateL-Cys side chains rotate significantly from apo-state positions to create the binding site. nih.gov
Zn(II) D-CysteinateTetra-coordinateD-Cys side chains are pre-organized in a suitable geometry for metal binding. nih.gov
Cd(II) L-CysteinateMixture of three- and four-coordinateThe flexibility of the L-Cys ligands allows for multiple coordination environments. nih.gov
Cd(II) D-CysteinateSingle four-coordinate speciesThe steric properties of the D-Cys ligand enforce a uniform coordination number. nih.gov

Enzymology and Advanced Biochemical Transformations Involving D Cysteine

Catalytic Mechanisms of D-Cysteine Processing Enzymes

The metabolism of D-cysteine, the "unnatural" isomer of the proteinogenic amino acid L-cysteine, is carried out by a specific set of enzymes. These enzymes exhibit remarkable stereospecificity, targeting D-cysteine for various biochemical transformations. This section delves into the catalytic mechanisms of key enzymes involved in D-cysteine processing, highlighting their substrate specificity and the intricate chemical reactions they facilitate.

D-Cysteine Desulfhydrase (DCD): Substrate Specificity and Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Activity

D-cysteine desulfhydrase (DCD) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the degradation of D-cysteine. researchgate.netnih.gov It catalyzes the α,β-elimination of D-cysteine, yielding pyruvate (B1213749), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). ebi.ac.ukontosight.aiuniprot.org This enzyme is evolutionarily distinct from its L-cysteine counterpart, L-cysteine desulfhydrase (LCD). oup.com

DCD exhibits a high degree of substrate specificity for D-cysteine. For instance, the DCD from Salmonella typhimurium (StDCyD) efficiently degrades D-cysteine and its analogue, β-chloro-D-alanine, but shows poor activity towards D-serine and is inactive with L-isomers like L-serine. nih.govnih.gov This specificity is crucial for its biological function, which is thought to be a defense mechanism against the potential toxicity of D-cysteine. ebi.ac.ukuniprot.org Mutational studies on StDCyD have identified residues such as Ser78 and Gln77 as key determinants of this substrate specificity. nih.gov

The catalytic activity of DCD is intrinsically linked to its cofactor, PLP. oup.com The mechanism involves the formation of a Schiff base between the aldehyde group of PLP and the amino group of D-cysteine. researchgate.netresearchgate.net This is followed by a series of PLP-facilitated reactions that ultimately lead to the cleavage of the C-S bond and the release of the final products.

The generation of hydrogen sulfide (H₂S) by D-cysteine desulfhydrase is a well-studied process, particularly in bacteria and plants. researchgate.netencyclopedia.pubmdpi.com The catalytic cycle begins with the formation of an external aldimine between D-cysteine and the PLP cofactor, which is covalently bound to an active site lysine (B10760008) residue as an internal aldimine. researchgate.netresearchgate.net

A key step in the mechanism is the abstraction of the α-proton from D-cysteine. In Salmonella typhimurium D-cysteine desulfhydrase (StDCyD), the phenolate (B1203915) of a tyrosine residue (Tyr287) is responsible for this deprotonation, leading to the formation of a quinonoid intermediate. researchgate.netnih.gov Subsequently, the protonated Tyr287 donates a proton to the sulfhydryl group of the substrate, facilitating its elimination as H₂S. researchgate.netnih.gov This results in the formation of a PLP-aminoacrylate complex. researchgate.netresearchgate.net

Finally, the enzyme is regenerated through a second imine exchange reaction, where the ε-amino group of the active site lysine attacks the PLP-aminoacrylate complex. researchgate.netresearchgate.net This releases aminoacrylate, which non-enzymatically hydrolyzes to pyruvate and ammonia, and restores the internal aldimine, making the enzyme ready for another catalytic cycle. researchgate.netresearchgate.net

Enzyme Organism Substrate(s) Products Cofactor Key Residues
D-Cysteine Desulfhydrase (DCD)Salmonella typhimuriumD-cysteine, β-chloro-D-alaninePyruvate, NH₃, H₂SPyridoxal 5'-Phosphate (PLP)Tyr287, Ser78, Gln77 researchgate.netnih.govnih.gov
D-Cysteine Desulfhydrase (DCD)Escherichia coliD-cysteine and derivativesPyruvate, NH₄⁺, H₂SPyridoxal 5'-Phosphate (PLP)Not specified in provided text
D-Cysteine Desulfhydrase (DCD)Arabidopsis thalianaD-cysteinePyruvate, NH₃, H₂SPyridoxal 5'-Phosphate (PLP)Not specified in provided text

D-Amino Acid Oxidase (DAAO): Stereospecific Oxidation of D-Cysteine

D-amino acid oxidase (DAAO) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the stereospecific oxidative deamination of D-amino acids. nih.govlife-science-alliance.org The reaction consumes molecular oxygen and produces the corresponding α-keto acid, ammonia, and hydrogen peroxide. nih.gov While DAAO acts on a broad range of neutral and polar D-amino acids, studies on human DAAO (hDAAO) have revealed that D-cysteine is one of its most efficiently metabolized substrates. nih.govfrontiersin.orgfrontiersin.org

The reaction with D-cysteine yields 3-mercaptopyruvate (B1229277) (the α-keto acid of cysteine), ammonia, and hydrogen peroxide. uniprot.orguniprot.org In some contexts, DAAO-mediated oxidation of D-cysteine is a key step in a pathway for hydrogen sulfide (H₂S) production. pnas.org The high catalytic efficiency of hDAAO for D-cysteine suggests a significant physiological role for this reaction, potentially in regulating D-cysteine levels and producing signaling molecules. nih.govfrontiersin.org

The substrate specificity of hDAAO extends to other D-amino acids relevant to neurotransmission, such as D-serine, D-kynurenine, and D-DOPA. nih.gov However, the kinetic parameters indicate a preference for hydrophobic amino acids and a particularly high efficiency for D-cysteine. nih.govfrontiersin.org This highlights the enzyme's versatility and its potential involvement in various metabolic pathways across different tissues. nih.gov

Enzyme Organism Substrate(s) kcat (s⁻¹) Km (mM) kcat/Km (s⁻¹mM⁻¹)
Human D-Amino Acid Oxidase (hDAAO)Homo sapiensD-cysteine8.6 uniprot.org0.7 frontiersin.org12.3
Human D-Amino Acid Oxidase (hDAAO)Homo sapiensD-alanine14.7 uniprot.orgNot specifiedNot specified
Human D-Amino Acid Oxidase (hDAAO)Homo sapiensD-serineNot specifiedNot specifiedVery low efficiency frontiersin.org
Human D-Amino Acid Oxidase (hDAAO)Homo sapiensD-kynurenine0.09 uniprot.org0.7 nih.gov0.13

Cysteine Dioxygenase (CDO): Comparative Substrate Turnover with D-Cysteine

Cysteine dioxygenase (CDO) is a non-heme iron-dependent enzyme that catalyzes the oxidation of the sulfhydryl group of cysteine to produce cysteine sulfinic acid. nih.govresearchgate.netnih.gov This reaction is a critical step in cysteine catabolism. nih.gov CDO exhibits a very high degree of substrate fidelity, with L-cysteine being its primary substrate. nih.gov

While L-cysteine is the preferred substrate, CDO can also catalyze the turnover of other substrates, including D-cysteine and cysteamine, but at significantly reduced rates. nih.gov The enzyme from rat liver, for example, can be activated by D-cysteine, although the efficiency is much lower compared to L-cysteine. oup.com Spectroscopic studies have shown that D-cysteine can bind to the iron center of CDO, similar to L-cysteine. nih.gov This suggests that the substantial preference for L-cysteine is not solely due to differences in binding affinity but likely involves factors related to the precise positioning of the substrate for catalysis. nih.gov

The formation of a unique Cys-Tyr cross-linked cofactor in CDO is dependent on the presence of the substrate and enhances the enzyme's catalytic efficiency, particularly at physiological cysteine concentrations. nih.gov While L-cysteine is the primary driver of this cofactor formation, the ability of D-cysteine to interact with the active site underscores the specific yet somewhat adaptable nature of the enzyme's substrate recognition. nih.gov

Enzyme Substrate Relative Activity/Efficiency
Cysteine Dioxygenase (CDO)L-cysteineHigh nih.gov
Cysteine Dioxygenase (CDO)D-cysteineDrastically reduced rate compared to L-cysteine nih.gov
Cysteine Dioxygenase (CDO)CysteamineDrastically reduced rate compared to L-cysteine nih.gov

D-Cysteinate(2-) as a Nucleophile in Protease Catalysis

The deprotonated form of the cysteine side chain, the thiolate anion, is a potent nucleophile that plays a central role in the catalytic mechanism of several enzyme families. While the focus is often on L-cysteine residues within these enzymes, the principles of nucleophilic catalysis by a thiolate are fundamental and can be extended to understand the potential reactivity of D-cysteinate(2-).

Insights from Cysteine Protease and Protein-Tyrosine-Phosphatase Mechanisms

Cysteine Proteases:

Cysteine proteases, also known as thiol proteases, are a class of enzymes that utilize a cysteine residue's thiol group as the primary nucleophile for peptide bond cleavage. nih.govwikipedia.orgcreative-enzymes.com The catalytic mechanism typically involves a catalytic dyad or triad, often consisting of cysteine and histidine. libretexts.org The histidine residue acts as a general base, deprotonating the cysteine's thiol group to generate a highly reactive thiolate anion. wikipedia.orgsinobiological.com

This thiolate then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate, leading to the formation of a tetrahedral intermediate. researchgate.net The subsequent collapse of this intermediate results in the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate, where the N-terminal portion of the substrate is released. wikipedia.orgresearchgate.net Finally, a water molecule, activated by the histidine residue, hydrolyzes the thioester bond of the acyl-enzyme intermediate, releasing the C-terminal portion of the substrate and regenerating the free enzyme. libretexts.orgresearchgate.net The effectiveness of the cysteine thiol as a nucleophile is enhanced by the presence of an additional atomic "shell" in sulfur compared to the oxygen in serine proteases. nih.gov

Protein-Tyrosine-Phosphatases (PTPs):

Protein-tyrosine-phosphatases (PTPs) are another family of enzymes that employ a cysteine-based nucleophile in their catalytic mechanism. acs.org These enzymes are crucial for regulating signal transduction pathways by removing phosphate (B84403) groups from tyrosine residues on proteins. ebi.ac.uk The catalytic mechanism of most PTPs involves a conserved active-site motif, C(X)5R, which contains the catalytic cysteine. ebi.ac.ukebi.ac.uk

Similar to cysteine proteases, the catalytic cycle of PTPs begins with the deprotonation of the active-site cysteine to form a thiolate anion. ebi.ac.uk This thiolate then attacks the phosphorus atom of the phosphotyrosine substrate, leading to the formation of a transient, high-energy trigonal bipyramidal transition state. ebi.ac.uk This results in the cleavage of the phosphoester bond and the formation of a covalent cysteinyl-phosphate intermediate, with the release of the dephosphorylated tyrosine residue. acs.orgebi.ac.uk A water molecule then acts as a nucleophile to hydrolyze the cysteinyl-phosphate intermediate, releasing inorganic phosphate and regenerating the active enzyme. ebi.ac.uk

The insights from both cysteine proteases and PTPs highlight the fundamental role of the cysteinate thiolate as a potent nucleophile in facilitating bond cleavage.

Post-Translational Modifications Involving D-Cysteine Residues

Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins. wikipedia.org While the thiol group of L-cysteine is a well-known site for a wide array of PTMs that regulate protein function and cellular signaling, emerging research has begun to shed light on the interactions of D-cysteine within these processes. nih.govmdpi.com These modifications, often mediated by reactive oxygen, nitrogen, and sulfur species, are fundamental to redox regulation and signal transduction. nih.gov

Disulfide bonds, formed by the oxidation of two cysteine thiol groups, are vital for stabilizing the tertiary and quaternary structures of many proteins, particularly those in extracellular or oxidizing environments. frontiersin.orgresearchgate.net These covalent linkages are not static; their formation and rearrangement are key components of redox signaling and maintaining cellular redox homeostasis. researchgate.netmdpi.com While disulfide bonds within proteins are typically formed from L-cysteine residues, studies have shown that free D-cysteine can participate in disulfide exchange reactions.

Research has demonstrated that D-cysteine can interact with L-cystine (the dimer of L-cysteine) through a disulfide exchange reaction. nih.gov This process releases a molecule of L-cysteine, which can then be used by the cell. nih.gov This interaction highlights a mechanism by which D-cysteine can influence the balance of reduced and oxidized cysteine pools, thereby contributing to redox homeostasis. nih.gov In the context of ferroptosis, a form of regulated cell death, supplementation with D-cysteine was found to partially protect cells by increasing the availability of L-cysteine through this exchange reaction, which is subsequently used for the synthesis of the critical antioxidant glutathione (B108866). nih.gov

Furthermore, D-cysteine can be metabolized by the enzyme D-amino acid oxidase (DAO) to produce hydrogen sulfide (H₂S). mdpi.com H₂S is recognized as a gaseous signaling molecule or "gasotransmitter" that plays a significant role in redox biology, in part by inducing a PTM known as S-sulfhydration or persulfidation on target protein cysteine residues. mdpi.com This process can modulate protein function and is integral to cellular redox signaling networks. mdpi.comresearchgate.net

Table 1: Research Findings on D-Cysteine in Disulfide Exchange and Redox Signaling

Interaction/ProcessFindingImplication in Redox HomeostasisReference
Disulfide Exchange D-cysteine reacts with L-cystine, releasing one molecule of L-cysteine.Influences the ratio of free L-cysteine to L-cystine, providing substrate for glutathione synthesis. nih.gov
Enzymatic Degradation D-amino acid oxidase (DAO) and D-cysteine desulfhydrase (DCD) catalyze the degradation of D-cysteine to produce H₂S.H₂S acts as a signaling molecule, inducing persulfidation (S-sulfhydration) of protein cysteine residues, a key redox modification. mdpi.comoup.com

D-Cysteine in Cellular Metabolic Pathways

D-cysteine has been identified as an endogenous molecule in mammals that can influence fundamental cellular processes. pnas.orgnih.gov Its role extends to modulating critical metabolic pathways, including the biogenesis of iron-sulfur clusters.

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for the function of numerous proteins involved in electron transport, metabolic catalysis, and DNA repair. frontiersin.orgnih.gov The biogenesis of these clusters is a complex process that relies on a dedicated protein machinery. A key initial step in bacteria and eukaryotic mitochondria is the mobilization of sulfur from L-cysteine, a reaction catalyzed by cysteine desulfurase enzymes such as NFS1 (in mitochondria) and IscS or SufS (in bacteria). frontiersin.orgplos.org These enzymes extract the sulfur atom from L-cysteine and transfer it as a persulfide to a scaffold protein where the Fe-S cluster is assembled. nih.govplos.org

Recent research has uncovered a significant modulatory role for D-cysteine as a specific inhibitor of this vital pathway. researchgate.net Studies have shown that D-cysteine can selectively impair the proliferation of certain cancer cells that overexpress the xCT/CD98 antiporter, which facilitates D-cysteine uptake. researchgate.netresearchgate.net The mechanism of action is the direct inhibition of the mitochondrial cysteine desulfurase, NFS1. researchgate.net

The inhibitory process occurs because NFS1 can recognize D-cysteine and form a D-cysteine-ketimine intermediate with its pyridoxal-5′-phosphate (PLP) cofactor. researchgate.net However, due to steric incompatibility within the enzyme's active site, NFS1 is unable to complete the catalytic cycle by transferring the sulfur atom from the D-cysteine intermediate to its own active-site cysteine residue (Cys381). researchgate.net This stalls the enzyme, effectively blocking the entire Fe-S cluster assembly pathway. The resulting deficit in Fe-S proteins leads to defects in mitochondrial respiration, nucleotide metabolism, and genome maintenance. researchgate.net

Table 2: Comparative Roles of L-Cysteine and D-Cysteine in NFS1-Mediated Sulfur Mobilization

Amino AcidRole in Fe-S Cluster AssemblyMechanismOutcomeReference
L-Cysteine Substrate Serves as the physiological sulfur donor for NFS1. The enzyme successfully extracts its sulfur atom to form a persulfide for transfer to the scaffold protein.Productive Fe-S cluster biogenesis. frontiersin.orgplos.org
D-Cysteine Inhibitor Forms a ketimine intermediate with the NFS1 cofactor but fails the sulfur transfer step due to steric hindrance, blocking the active site.Inhibition of NFS1 activity, leading to impaired Fe-S cluster assembly and subsequent cellular defects. researchgate.netresearchgate.net

Advanced Analytical Methodologies for D Cysteine and D Cysteinate 2 Research

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are indispensable for the separation and quantification of D-cysteine from its L-enantiomer and other related compounds.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioselective analysis of D-cysteine. researchgate.netnih.gov This method allows for the effective separation of D- and L-cysteine enantiomers, which is crucial for determining enantiomeric purity and for accurate quantification in various matrices. researchgate.netcat-online.com The development of specific chiral stationary phases (CSPs) has been pivotal in advancing this technique. For instance, the use of a (R,R)-Whelk-O 1 stationary phase has enabled the baseline enantioseparation of D- and L-cysteine derivatives in under three minutes. nih.gov Similarly, a Chiralpak® ZWIX(+) chiral stationary phase has been successfully employed for the rapid determination of cysteine enantiomers. nih.gov

To enhance detection sensitivity, particularly for mass spectrometry, derivatization of the cysteine enantiomers is a common strategy. nih.govcat-online.comnih.govnih.gov Reagents such as 4-fluoro-7-nitrobenzofurazan (B134193) and AccQ-Tag are used to label the analytes, which improves their chromatographic behavior and ionization efficiency. nih.govnih.gov Chiral HPLC methods have been validated according to stringent guidelines, demonstrating good linearity, repeatability, and trueness for the quantification of D-cysteine. nih.govnih.gov These methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for analyzing biological samples where D-cysteine may be present in trace amounts. nih.gov Some approaches even eliminate the need for chiral HPLC separation by using chiroptical sensing methods, which simplifies the analysis and reduces solvent waste. rsc.orgrsc.org

Table 1: Chiral HPLC Methods for D-Cysteine Analysis

Chiral Stationary Phase Derivatizing Agent Detection Method Key Findings Reference
(R,R)-Whelk-O 1 4-fluoro-7-nitrobenzofurazan ESI-MS Baseline enantioseparation in < 3 min. nih.gov
Chiralpak® ZWIX(+) AccQ-Tag LC-MS Baseline resolution (RS = 2.7), D-enantiomer elutes first. nih.gov
Not Applicable Phenacyl bromides UV-Vis & CD Spectroscopy Eliminates need for chiral HPLC separation. rsc.orgrsc.org
Chiral Columns Fmoc UV Detector Requires a chromophoric group for detection. cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for investigating the conformational dynamics and binding interactions of D-cysteine and D-cysteinate(2-). beilstein-journals.orgresearchgate.netacs.org By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, researchers can deduce the preferred conformations of these molecules in solution. beilstein-journals.orgnih.gov For instance, the study of esterified and N-acetylated derivatives of cysteine, which are more soluble in organic solvents, provides detailed insights into their structural properties. beilstein-journals.org

Mass Spectrometry (MS) for Identification of Metabolites and Adducts

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the identification and quantification of D-cysteine metabolites and adducts. nih.govnih.govresearchgate.net This method is crucial for studying the metabolic fate of D-cysteine and its interaction with other molecules in biological systems. uky.edu For instance, LC-MS/MS has been used to identify and quantify cysteine-containing dipeptides and to monitor the formation of cysteine adducts with various compounds. nih.govresearchgate.netresearchgate.net

The high resolution and accuracy of techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) allow for the simultaneous detection of numerous metabolite ions and provide credible molecular formula information, often without the need for chromatographic separation. uky.edu Derivatization with reagents like monobromobimane (B13751) can be employed to specifically target and quantify thiol-containing molecules like cysteine, preventing their oxidation during sample preparation. nih.gov MS-based approaches have also been instrumental in identifying covalent adducts of D-cysteine with proteins, providing insights into the mechanisms of action of certain drugs and xenobiotics. biorxiv.org

Table 2: Mass Spectrometry Approaches for D-Cysteine and D-Cysteinate(2-) Research

Technique Application Key Findings Reference
LC-MS/MS Quantification of cysteine-containing dipeptides Bimane-derivatization prevents oxidation and allows for accurate quantification. nih.govresearchgate.net
FT-ICR-MS Profiling of thiol metabolites Enables simultaneous detection of thousands of metabolite ions. uky.edu
LC-MS Identification of cysteine adducts Detected the formation of a 2-pyrimidyl cysteine adduct. researchgate.net
LC-MS/MS Analysis of chiral amino acids Two-dimensional LC-MS/MS allows for precise and simultaneous determination of D- and L-amino acids in biological samples. researchgate.net

X-ray Crystallography and Diffraction Studies for Precise Structural Elucidation

X-ray crystallography provides unparalleled, high-resolution three-dimensional structural information of D-cysteine and its complexes, including D-cysteinate(2-), in the solid state. plos.orgmdpi.comacs.org This technique has been used to determine the crystal structures of D-cysteine-containing enzymes and proteins, revealing the precise geometry of the active site and the interactions with substrates or inhibitors. plos.orgrcsb.org For example, the crystal structure of Salmonella typhimurium D-cysteine desulfhydrase has been solved at high resolution, providing insights into its catalytic mechanism. plos.orgrcsb.org

Crystallographic studies have also been crucial in understanding how the chirality of a cysteine ligand affects the structure of metalloproteins. It has been shown that a D-cysteine ligand within a de novo designed protein can pre-organize the metal binding pocket for a 4-coordinate complex, a different arrangement than that observed with the L-cysteine counterpart. nih.gov The structures of various cystatin D, a cysteine peptidase inhibitor, have been determined by X-ray crystallography, highlighting the flexibility of certain regions of the protein. lu.senih.gov

Table 3: X-ray Crystallography Data for D-Cysteine Related Structures

Structure Resolution (Å) Space Group Key Structural Features PDB ID Reference
Salmonella typhimurium D-Cysteine Desulfhydrase 2.28 P 1 21 1 Fold type II pyridoxal (B1214274) 5' phosphate (B84403) (PLP)-dependent enzyme. 4D8T rcsb.org
S. typhimurium D-Cysteine Desulfhydrase (in presence of D-Cys) 2.6 Not specified Product (pyruvate) bound away from the active site. Not specified plos.org
Human Cystatin D 1.8 Not specified Typical cystatin fold with a five-stranded anti-parallel β-sheet wrapped around a five-turn α-helix. Not specified nih.gov
D-Cysteine desulfhydrase from Salmonella enterica Not specified Not specified Geminal diamine, lyase. 7YSK pdbj.org

Advanced Optical Spectroscopy Techniques

Advanced optical spectroscopy techniques are vital for probing the chiral and electronic properties of D-cysteine and D-cysteinate(2-).

Circular Dichroism (CD) and Electronic Absorption (UV-Vis) Spectroscopy for Chiral and Electronic Properties

Circular Dichroism (CD) and UV-Visible (UV-Vis) spectroscopy are powerful techniques for investigating the chiroptical and electronic properties of D-cysteine and its derivatives. wikipedia.orgnih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. wikipedia.org The CD spectra of D-cysteine and L-cysteine are mirror images of each other, which can be used for their identification and for studying their interactions with other molecules or nanoparticles. researchgate.netresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. whiterose.ac.uk When D-cysteine binds to metal ions or nanoparticles, changes in the UV-Vis spectrum can be observed, indicating complex formation. nih.govacs.org For example, the binding of D-cysteine to cadmium (II) ions can be monitored by following the ligand-to-metal charge transfer (LMCT) transitions in the UV region. nih.gov The combination of CD and UV-Vis spectroscopy is particularly powerful for studying the induced chirality in achiral nanoparticles upon binding of D-cysteine. researchgate.netnih.gov These techniques have also been used in the development of chiroptical sensors for the selective detection of cysteine enantiomers. rsc.orgrsc.org

Table 4: Chemical Compounds Mentioned

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting

For D-cysteine, these techniques can precisely identify the vibrational modes associated with its key functional groups: the thiol (S-H), the amino (N-H), and the carboxylic acid (C=O, C-O, O-H) groups. In its common zwitterionic form, the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). The deprotonation of both the thiol and carboxyl groups to form the D-cysteinate(2-) dianion leads to distinct and identifiable changes in the vibrational spectra.

Key research findings demonstrate the utility of vibrational spectroscopy in characterizing D-cysteine and its dianion, D-cysteinate(2-). A critical spectral feature of D-cysteine is the S-H stretching vibration, which typically appears around 2550-2600 cm⁻¹ in the infrared spectrum. ispc-conference.org The disappearance of this peak is a definitive indicator of the cleavage of the S-H bond, signifying the formation of a thiolate (S⁻), as occurs in D-cysteinate(2-) or upon its coordination to a metal ion. researchgate.net For instance, in studies of L-cysteine (the stereoisomer of D-cysteine, which has an identical vibrational spectrum), the peak at 2,548 cm⁻¹ corresponding to the S-H stretch vanishes upon the formation of a metal-sulfur bond. researchgate.net

Furthermore, the transition from the carboxyl group (-COOH) or carboxylate (-COO⁻) in D-cysteine to the dianionic D-cysteinate(2-) form, as well as its subsequent coordination to metal centers, can be monitored. The strong C=O stretching vibration in the carboxylic acid is typically observed between 1700 and 1760 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) appear near 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively. In a complex of cysteine with cadmium, theoretical calculations and spectral analysis confirmed that coordination occurred through the sulfur and nitrogen atoms, leading to specific shifts in the vibrational bands of the associated functional groups. nih.gov Raman spectroscopy is particularly sensitive to the C-S (~600-700 cm⁻¹) and S-S (~500-550 cm⁻¹) stretching modes, making it valuable for studying disulfide bond formation, a common reaction involving cysteine. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for Cysteine and Cysteinate Species

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Method Notes
Thiol (S-H)Stretching (ν)2550 - 2600FT-IR, RamanPeak disappears upon deprotonation to thiolate (S⁻) in D-cysteinate(2-). ispc-conference.orgresearchgate.net
Amino (N-H)Stretching (ν)3000 - 3100FT-IR, RamanPosition and shape are sensitive to protonation state (-NH₂ vs. -NH₃⁺).
Carboxylate (COO⁻)Asymmetric Stretching (νₐₛ)~1556 - 1610FT-IRCharacteristic of the zwitterionic and dianionic forms. researchgate.net
Carboxylate (COO⁻)Symmetric Stretching (νₛ)~1300 - 1420FT-IRPaired with the asymmetric stretch to confirm the carboxylate group.
Carbon-Sulfur (C-S)Stretching (ν)600 - 700Raman, FT-IRProvides information on the local environment of the sulfur atom.
Oxidized Sulfur (S=O)Stretching (ν)~1040FT-IRAppears upon oxidation of the thiol group. ispc-conference.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique used to study chemical species that have one or more unpaired electrons. ethz.ch It is particularly valuable for investigating paramagnetic metal centers, such as those found in metalloproteins and synthetic coordination complexes. conicet.gov.arresearchgate.net When D-cysteinate(2-) acts as a ligand, binding to a paramagnetic metal ion like Fe(III), Cu(II), or Mo(V), EPR spectroscopy can provide profound insights into the electronic structure, coordination geometry, and the nature of the metal-ligand bonding. unl.ptrsc.org

The EPR spectrum's characteristics, primarily the g-values and hyperfine coupling constants (A-values), are highly sensitive to the environment around the unpaired electron. The g-value indicates the magnetic field at which resonance occurs and is influenced by the electronic structure of the metal ion. The hyperfine coupling constant measures the interaction between the electron spin and the magnetic moments of nearby atomic nuclei (e.g., ¹⁴N from the amino group or the metal nucleus itself), providing information about ligand identity and the degree of covalency in the metal-ligand bonds. ethz.ch

Research on cysteine dioxygenase (CDO), an enzyme that catalyzes the oxidation of cysteine, illustrates the power of EPR in studying D-cysteinate interactions. While L-cysteine is the native substrate, studies using D-cysteine reveal important structural details. In one study, the EPR spectrum of the Fe(III) center in CDO bound to a cyanide ion and D-cysteine was compared to that of the L-cysteine-bound form. nih.gov Although the g-values were nearly identical, the EPR signal for the D-cysteine adduct exhibited significantly more broadening. This finding suggests that D-cysteine binds with greater conformational flexibility or in a slightly different orientation within the enzyme's active site, highlighting the technique's sensitivity to subtle stereochemical differences in the coordination environment. nih.gov

EPR studies have also been instrumental in characterizing copper(II) complexes with sulfur-containing ligands like cysteinate. The formation of copper(II)-dithiolate complexes with L-cysteine and related compounds has been investigated using rapid-flow and fast-freezing methods to trap transient species. rsc.org The resulting EPR parameters, including g-values and copper hyperfine coupling constants, indicate significant spin delocalization from the copper(II) ion onto the sulfur atoms of the cysteinate ligands. This delocalization is evidence of a highly covalent Cu-S bond, a critical feature of the electronic structure of these complexes. rsc.org

Interactive Table: Representative EPR Parameters for Metal-Cysteinate Complexes

Complex/System Metal Ion g-values Hyperfine Coupling (A-values) Key Finding
(D-Cys/CN⁻)-Fe(III)CDOFe(III)g₁, g₂, g₃ (nearly identical to L-Cys adduct)Not specifiedIncreased signal broadening compared to the L-Cys adduct, indicating greater conformational flexibility of D-Cys in the active site. nih.gov
Copper(II)-L-cysteineCu(II)g₀ = 2.050, g∥ = 2.106, g⊥ = 2.022A₀(⁶³Cu) = 7.7 mT, A∥(⁶³Cu) = 16.0 mTParameters indicate a square-planar S₄ coordination environment and significant covalency in the Cu-S bonds. rsc.org
Mo(V)-CysteineMo(V)Can exhibit g > 2.0023Not specifiedCoordination to a cysteine ligand can result in g-values greater than the free-electron value, distinguishing it from other Mo(V) species. unl.pt

Computational and Theoretical Investigations of D Cysteinate 2 Systems

Quantum Mechanical (QM) and Hybrid QM/MM Simulations

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for studying the intricate details of chemical reactions and molecular properties. mpg.demdpi.com In these methods, the chemically active region of a system is treated with high-level quantum mechanics, while the surrounding environment is described by more computationally efficient molecular mechanics force fields. mpg.de This dual approach allows for the accurate modeling of complex systems like enzymes. mdpi.com

Reaction Mechanisms and Transition State Analysis in Enzyme Catalysis

Hybrid QM/MM simulations have been instrumental in elucidating the reaction mechanisms of enzymes where cysteine residues play a crucial catalytic role. For instance, in cysteine proteases like papain, QM/MM studies have detailed the acylation process. These simulations predict a multi-step mechanism often involving the formation of a zwitterionic tetrahedral intermediate. researchgate.net The calculations help to map the potential energy surface, identifying transition states and the associated activation energies for steps like the nucleophilic attack of the cysteine thiol on the substrate. researchgate.net

Furthermore, QM/MM calculations have been used to investigate the stereospecificity of enzymes. Studies on papain-mediated polymerization have shown that the enzyme can attack both L- and D-stereoisomers of substrates, with similar activation barriers for the initial enzyme-substrate intermediate formation. researchgate.net In the context of other enzymes, such as [NiFe]-hydrogenases, QM/MM calculations have been employed to understand the role of specific amino acid residues, like a conserved arginine, in the catalytic cycle. frontiersin.org These computational approaches provide a detailed, atomistic view of the reaction coordinates and the electronic rearrangements that occur during catalysis.

Protonation State Determination and pKa Prediction for the Thiolate and Carboxylate

The reactivity of D-cysteinate(2-) is critically dependent on the protonation states of its thiol and carboxylate groups. The thiol group of cysteine can exist in a protonated thiol form (R-SH) or a deprotonated, more nucleophilic thiolate form (R-S⁻). nih.govresearchgate.net The equilibrium between these two states is governed by the pKa of the thiol group, which is approximately 8.3 for free cysteine but can be significantly altered by the local protein environment. nih.govlibretexts.org Factors such as nearby charged groups, hydrogen bonding, and the dielectric constant of the surrounding medium can favor the deprotonated thiolate form. researchgate.netresearchgate.net

Computational methods are employed to predict these pKa values. For instance, the pKa of the carboxyl group in free amino acids is typically around 2.0-2.4. libretexts.org The specific pKa values for cysteine's functional groups are crucial for understanding its role in biological systems. vanderbilt.edu The carboxylate ion is stabilized by resonance, which delocalizes the negative charge between the two oxygen atoms, making the carboxylic acid more readily deprotonated than an alcohol. wikipedia.org The electron-withdrawing nature of the thiol group in cysteine can influence the pKa of the carboxyl group compared to other amino acids like alanine. pearson.com Computational models can account for these electronic effects and the influence of the local environment to provide accurate pKa predictions, which are essential for understanding the behavior of D-cysteinate(2-) in different pH conditions.

Functional GroupTypical pKa (Free Cysteine)
Carboxyl~1.92 - 2.35
Thiol (Side Chain)~8.3 - 8.37
Amino~9.87 - 10.70

Note: pKa values can vary depending on the specific experimental or computational conditions. The protein environment can significantly alter these values. nih.govlibretexts.orgvanderbilt.edu

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. It has been particularly valuable in studying systems involving D-cysteinate(2-), from its coordination with metal ions to its interaction with surfaces.

Geometrical Parameters and Binding Energies of Metal-D-Cysteinate(2-) Complexes

DFT calculations have been successfully applied to determine the geometries and binding energies of metal complexes with cysteine. researchgate.net These studies have shown that the dianionic form of cysteine, with its deprotonated thiol and carboxyl groups, can act as a bidentate or tridentate ligand. The coordination mode depends on the specific metal ion. For example, DFT studies have indicated that Zn(2+) prefers to bind to cysteine through the nitrogen and sulfur atoms in a tetrahedral or trigonal bipyramidal geometry. researchgate.net In contrast, ions like Mg(2+) and Ca(2+) tend to favor binding sites without sulfur involvement, preferring an octahedral geometry. researchgate.net

These computational studies can accurately predict key geometrical parameters such as bond lengths. For instance, in model zinc-cysteinate complexes, the Zn-S bond distance has been calculated to be in excellent agreement with experimental X-ray crystallographic data. acs.org DFT calculations have also been used to explore the electronic properties of these complexes, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gaps, which provide insights into their stability and reactivity. nih.gov

Adsorption Behavior of D-Cysteine on Material Surfaces (e.g., Gold)

The interaction of cysteine with material surfaces, particularly gold, is a topic of significant interest for applications in biosensors, biocompatible materials, and nanotechnology. researchgate.net DFT studies have been instrumental in understanding the adsorption mechanism of cysteine on gold surfaces. acs.orgacs.orgnih.gov These calculations reveal that cysteine chemisorbs onto gold primarily through its sulfur atom, forming a strong Au-S bond. researchgate.netresearchgate.net

DFT studies have shown that the adsorption is more favorable on stepped or defected gold surfaces compared to flat surfaces, highlighting the importance of low-coordinated gold atoms in the binding process. acs.orgnih.govup.pt The zwitterionic form of cysteine is often found to be more stable at high surface coverages, leading to the formation of organized monolayers. acs.orgup.pt At low coverage, the formation of cysteine dimers, interacting through their carboxyl groups, can be more favorable. acs.orgup.pt DFT calculations have also demonstrated the enantiospecificity of chiral gold surfaces, showing differences in the adsorption energies of D- and L-cysteine. acs.orgacs.orgnih.gov This enantiospecificity is attributed to the unique interactions between the chiral molecule and the chiral surface. acs.orgacs.org

SurfaceAdsorption Finding
Au(111)Chemisorption occurs via the sulfur atom, with the zwitterionic form being stable at high coverage. acs.orgresearchgate.netup.pt
Au(321) (chiral)Adsorption is more favorable than on the flat Au(111) surface, and the surface shows enantiospecificity towards D- and L-cysteine. acs.orgacs.orgnih.govup.pt
Ferromagnetic SurfaceThe kinetics of D-cysteine adsorption show a dependence on the magnetic field direction. nsf.gov
Titanium Carbide (MXene)Cysteine is predicted to adsorb via its nitrogen atom, forming a weak bond with a surface titanium atom. nih.gov
Titanium Dioxide (TiO2)Cysteine binds strongly to the surface, creating new trapping sites for photogenerated electrons and holes. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations provide a powerful approach to explore the dynamic behavior and conformational landscapes of molecules over time. nih.gov This technique has been widely applied to study D-cysteine and its interactions in various environments, from simple aqueous solutions to complex biological systems. nih.govunair.ac.id

MD simulations of cysteine in water have been used to study its diffusion properties and structural organization. arxiv.org These simulations can reveal details about the interactions between cysteine and surrounding water molecules through the analysis of radial distribution functions. arxiv.org

In the context of protein-ligand interactions, MD simulations are crucial for understanding the binding mechanisms and conformational changes. For instance, the binding of D-cysteine to the active site of enzymes like carboxypeptidase A induces concerted motions of the surrounding amino acid side chains. nih.govcshl.edu MD simulations can capture these dynamic changes, providing insights that are complementary to static crystal structures. nih.govcshl.edu

Furthermore, MD simulations have been employed to investigate the interactions of D-cysteine with other biomolecules, such as DNA. These simulations suggest that D-cysteine can form more hydrogen bonds and engage in more hydrophobic interactions with DNA compared to L-cysteine, providing a basis for enantioselectivity. researchgate.net The conformational flexibility of cysteine, including the different rotameric states of its side chain, can also be explored using MD simulations, which is important for understanding its preorganization for metal binding in metalloproteins. nih.gov

SystemKey Findings from MD Simulations
D-cysteine in waterProvides insights into diffusion coefficients and structural arrangements through radial distribution functions. arxiv.org
D-cysteine and DNAD-cysteine shows a greater propensity to form hydrogen bonds and hydrophobic interactions with DNA compared to L-cysteine. researchgate.net
D-cysteine in enzyme active sitesReveals inhibitor-induced conformational changes and concerted motions of protein side chains upon binding. nih.govcshl.edu
Cysteine protease inhibitorsUsed to evaluate internal movements, structural changes, and the binding dynamics of small molecule inhibitors. nih.gov

Computational Prediction of Spectroscopic Signatures

Computational methods, particularly those based on quantum mechanics, have become indispensable for predicting and interpreting the spectroscopic signatures of molecules like D-cysteinate(2-). These theoretical approaches allow for the elucidation of spectral features and provide a molecular-level understanding of the underlying transitions.

Density Functional Theory (DFT) is a powerful tool for predicting the vibrational spectra (Infrared and Raman) of D-cysteinate(2-) and its complexes. researchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and their corresponding intensities. faccts.de These calculations are crucial for assigning experimental spectral bands to specific molecular motions. researchgate.net

For instance, DFT calculations have been employed to study the vibrational spectra of cysteine zwitterions in aqueous media, revealing how interactions with solvent molecules influence the vibrational modes. researchgate.net Such studies often involve geometry optimization at a certain level of theory, like B3LYP/AUG-cc-pVDZ, followed by frequency calculations. researchgate.net The accuracy of these predictions can be enhanced by considering the bulk solvent effect through models like the polarizable continuum model (PCM). researchgate.net Furthermore, theoretical studies have explored the vibrational signatures of cysteine adsorbed on metal surfaces, such as gold, providing insights into the molecule-surface interactions. researchgate.net

A comparison of experimental and calculated vibrational frequencies for a D-cysteinate(2-)-metal complex is presented in Table 1. The scaling of calculated frequencies is a common practice to account for anharmonicity and limitations in the theoretical model. acs.org

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (Scaled)Assignment
ν(S-H)25502545Thiol S-H stretch
νas(COO⁻)15901585Asymmetric COO⁻ stretch
νs(COO⁻)14101405Symmetric COO⁻ stretch
δ(NH₃⁺)15201515NH₃⁺ deformation
ν(C-S)680675C-S stretch
This table presents hypothetical yet representative data for illustrative purposes, based on typical findings in computational vibrational spectroscopy of similar compounds.

Computational methods are also extensively used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of D-cysteinate(2-). nih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment, making it a powerful probe of molecular structure. libretexts.org DFT calculations can provide accurate predictions of ¹H and ¹³C chemical shifts. nih.gov

Theoretical predictions have been shown to correlate well with experimental NMR data for cysteine-containing peptides, aiding in the characterization of different redox states (reduced and oxidized). nih.gov For example, calculations have successfully predicted the distinct ¹³Cβ chemical shifts for reduced and oxidized cysteine residues. nih.gov The agreement between calculated and experimental chemical shifts can often be improved by explicitly including solvent effects and considering conformational averaging. nih.govacs.org

Table 2 shows a comparison of experimental and computationally predicted ¹³C chemical shifts for D-cysteinate(2-).

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
55.856.1
28.328.5
C=O173.5173.2
This table presents hypothetical yet representative data for illustrative purposes, based on typical findings in computational NMR spectroscopy of amino acids.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic absorption (UV-Vis) and electronic circular dichroism (ECD) spectra of chiral molecules like D-cysteinate(2-). mpg.dewikipedia.orgworldscientific.com TD-DFT extends the principles of DFT to excited states, allowing for the calculation of transition energies and oscillator strengths. wikipedia.orgrsc.org

These calculations are instrumental in understanding the origin of electronic transitions, such as n→π* and π→π* transitions, and how they are affected by the molecular environment and conformation. For D-cysteinate(2-), ECD spectroscopy is particularly valuable as it provides information about the stereochemistry of the molecule. acs.org Computational studies have shown that the simulated ECD spectra are highly sensitive to the molecular conformation and solute-solvent interactions, making accurate modeling of these factors crucial for reproducing experimental results. acs.org

Chemoinformatics and Ligand Design Principles for D-Cysteinate(2-) Analogs

Chemoinformatics encompasses a range of computational techniques used to analyze chemical data and design new molecules with desired properties. mdpi.comd-nb.info For D-cysteinate(2-), these methods are employed to design analogs that can act as specific ligands or inhibitors for biological targets.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org In the context of D-cysteinate(2-) analogs, QSAR studies can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for a specific biological effect, such as antioxidant or enzyme inhibitory activity. oup.comresearchgate.net

For instance, QSAR models have been developed for cysteine-containing peptides to predict their antioxidant and ACE inhibitory activities. oup.comresearchgate.net These models, often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can guide the design of more potent analogs by suggesting modifications that enhance the desired properties. oup.comresearchgate.net The predictive power of these models is typically evaluated by statistical parameters such as the squared correlation coefficient (R²) for a training set and a test set of compounds. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or a nucleic acid. researchgate.net For D-cysteinate(2-) analogs, docking studies are essential for understanding their binding modes and for designing new ligands with improved affinity and specificity. up.ptnih.gov

Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the target. mdpi.com For example, molecular docking has been used to study the interaction of cysteine derivatives with the main protease of SARS-CoV-2. ukrbiochemjournal.org These studies can provide a rationale for the observed biological activity and guide the optimization of lead compounds. mdpi.com The "tethering" strategy, which uses a disulfide bond to a cysteine residue in a protein to discover weakly binding fragments, is a powerful application of these principles in drug discovery. pnas.org

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. Once a pharmacophore model is developed for a specific target, it can be used to search large chemical databases (virtual screening) to identify new potential ligands. For D-cysteinate(2-), a pharmacophore model could be based on the spatial arrangement of its carboxylate, amino, and thiolate groups. This model could then be used to find other molecules that mimic this arrangement and are likely to have similar biological activity.

Fragment-based ligand design (FBLD) starts with the identification of small molecular fragments that bind weakly to the target. These fragments are then grown or linked together to create a more potent ligand. The D-cysteinate(2-) scaffold itself can be considered a fragment that can be modified or combined with other fragments to design novel ligands. The "tethering" approach is a form of FBLD where a cysteine residue provides a covalent anchor for fragment screening. pnas.org This strategy has been successfully used to develop potent inhibitors for enzymes like thymidylate synthase. pnas.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-cysteinate(2−), and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of D-cysteinate(2−) typically involves cysteine derivatives under controlled pH and redox conditions. Key steps include protection of the thiol group (e.g., using trityl or acetamidomethyl groups) and deprotonation at physiological pH. Yield optimization requires monitoring reaction kinetics via HPLC or LC-MS, with purity assessed via NMR (e.g., absence of disulfide dimer peaks at δ 2.8–3.2 ppm). Reaction conditions such as temperature (25–40°C) and ionic strength significantly impact stereochemical integrity .

Q. How does D-cysteinate(2−) interact with transition metals in biological systems, and what experimental techniques validate these interactions?

  • Methodological Answer : Use spectroscopic methods like UV-Vis (ligand-to-metal charge transfer bands at 250–300 nm) and EPR to characterize metal-binding. For example, Fe³⁺ binding induces a shift in cysteine’s carboxylate FT-IR peak (from 1580 cm⁻¹ to 1620 cm⁻¹). Competitive titration assays with EDTA can quantify binding affinity (log K values typically range 8–12). Include controls to distinguish D-cysteinate(2−) from L-enantiomer interactions, as chirality affects metal coordination geometry .

Q. What analytical techniques are recommended for quantifying D-cysteinate(2−) in complex matrices like serum or cellular lysates?

  • Methodological Answer : Derivatization with Ellman’s reagent (DTNB) followed by spectrophotometric detection at 412 nm is common but lacks enantiomeric specificity. For chiral resolution, use HPLC with a chiral stationary phase (e.g., crown ether columns) or capillary electrophoresis. Mass spectrometry (MRM mode, m/z 122 → 76) offers higher sensitivity (LOD ≈ 0.1 nM). Validate methods using spike-recovery experiments in relevant biological matrices .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies in the reported redox stability of D-cysteinate(2−) under physiological conditions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G**) to compare redox potentials of D- and L-cysteinate. Molecular dynamics simulations (AMBER force field) can model solvation effects and predict thiol pKa shifts. Experimental validation via cyclic voltammetry (e.g., E°’ ≈ −0.22 V vs. SHE) and kinetic studies under varying O₂ concentrations are critical. Contradictions in literature often arise from differing buffer systems (e.g., phosphate vs. HEPES) or oxidation inhibitors (e.g., EDTA vs. DTPA) .

Q. What experimental designs address the challenges of studying D-cysteinate(2−)’s role in enzymatic pathways compared to its L-enantiomer?

  • Methodological Answer : Use isotope-labeled D-cysteinate (e.g., ¹³C or ³⁴S) in enzyme kinetics assays to track stereospecificity. Compare Km and kcat values for D- vs. L-forms in cystathionine β-synthase or glutathione peroxidase systems. Employ X-ray crystallography to resolve binding modes in enzyme active sites. Note that D-cysteinate(2−) may act as a competitive inhibitor, requiring Lineweaver-Burk plots to distinguish inhibition mechanisms .

Q. How can researchers resolve conflicting data on D-cysteinate(2−)’s antioxidant efficacy in neurodegenerative disease models?

  • Methodological Answer : Standardize in vitro models (e.g., SH-SY5Y cells under H₂O₂-induced oxidative stress) and measure ROS levels via DCFH-DA fluorescence. In vivo, use transgenic murine models (e.g., APP/PS1 for Alzheimer’s) with LC-MS quantification of glutathione ratios. Conflicting results often stem from variations in bioavailability (assess via pharmacokinetic profiling) or metabolite interference (e.g., cystine vs. cysteine pools). Meta-analysis of existing data using PRISMA guidelines helps identify methodological biases .

Methodological Guidelines for Data Presentation

  • Comparative Data Tables : Include tables contrasting synthetic yields (e.g., “D-cysteinate(2−) synthesis via alkylation vs. enzymatic resolution”), analytical detection limits, or binding constants across studies. Reference primary literature for each dataset .
  • Reproducibility : Provide detailed protocols in supplementary materials, specifying equipment models (e.g., “Agilent 1260 HPLC with Zorbax SB-C18 column”) and raw data repositories .
  • Statistical Reporting : Use ANOVA for multi-group comparisons (e.g., redox stability across pH levels) and report effect sizes (η² or Cohen’s d). For small sample sizes, apply non-parametric tests like Mann-Whitney U .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-cysteinate(2-)
Reactant of Route 2
D-cysteinate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.